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N-Methyl Homarylamine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the Core Basic Properties of **N-Methyl Homarylamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Homarylamine hydrochloride, also known by its synonyms MDMPEA and N-methyl-3,4-Methylenedioxyphenethylamine, is a substituted phenethylamine.[1][2] Structurally, it is the N-methylated analog of methylenedioxyphenethylamine (MDPEA).[3] Historically, it was patented in 1956 by Merck & Co. as a potential antitussive (anti-cough) agent, though it was never medically commercialized.[3] In the United States, it is classified as a Schedule I drug due to being a positional isomer of 3,4-methylenedioxyamphetamine (MDA).[3] This compound is primarily available as an analytical reference standard for research and forensic applications, and its physiological and toxicological properties are not well-documented.[1][2] This guide provides a comprehensive overview of its known basic properties, drawing on available data and inferences from structurally related compounds.

Chemical and Physical Properties

N-Methyl Homarylamine hydrochloride is a crystalline solid.[1][2] Its chemical identity and core physical properties are summarized in the tables below. Due to a lack of specific



experimental data for certain properties, values from closely related analogs are provided for estimation and comparison.

Identification and Chemical Structure

Property	Value	
Formal Name	N-methyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1][2]	
Synonyms	MDMPEA, MK-71, N- Methylhomopiperonylamine, N-methyl-3,4- Methylenedioxyphenethylamine[1][2]	
CAS Number	533-10-8[1][2]	
Molecular Formula	C10H13NO2 • HCI[1][2]	
Formula Weight	215.7 g/mol [1][2]	
SMILES	CNCCC1=CC(OCO2)=C2C=C1.Cl[1][2]	
InChI Key	MNHMCRQZDWHQBP-UHFFFAOYSA-N[1][2]	

Physicochemical Data



Property	Value	Notes
Appearance	Crystalline solid[1][2]	-
Melting Point (°C)	~162-164	Value for N- Methylphenethylamine HCl, a close structural analog without the methylenedioxy group.[1] Specific data not available.
рКа	~10.14	Value for N- Methylphenethylamine (free base).[1] The pKa of the hydrochloride salt will be significantly lower.
UV λmax (nm)	237, 288[1][2]	In standard solvent.
Solubility (mg/ml)	DMF: 30, DMSO: 30, Ethanol: 5, PBS (pH 7.2): 10[1][2][4]	-
Purity	≥98%	As supplied by chemical vendors for reference standard.[1][2][4]
Stability	≥ 4 years	When stored at -20°C.[1]

Biological Context and Putative Signaling

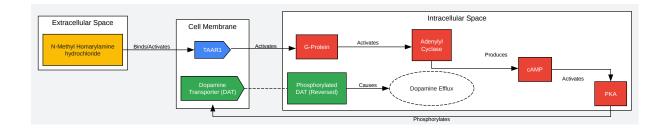
While the specific pharmacological profile of **N-Methyl Homarylamine hydrochloride** is largely unknown, its classification as a phenethylamine allows for informed hypotheses regarding its mechanism of action. Phenethylamines are known to act as stimulants and neuromodulators in the central nervous system.[5]

The primary target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[1][5][6] N-Methylphenethylamine, a close analog, is a potent agonist at hTAAR1.[1][6] Activation of TAAR1 initiates a signaling cascade that can lead to the non-competitive release of



neurotransmitters such as dopamine, norepinephrine, and serotonin.[6] This is often achieved by reversing the direction of monoamine transporters like the dopamine transporter (DAT).[5]

Below is a diagram illustrating the putative signaling pathway for **N-Methyl Homarylamine hydrochloride**, based on the known mechanism of related phenethylamines.



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Caption: Putative TAAR1 signaling pathway for N-Methyl Homarylamine HCl.

Experimental Protocols

Detailed experimental protocols for the characterization of **N-Methyl Homarylamine hydrochloride** are not published. However, based on methods used for regioisomeric phenethylamines, the following protocols can be established.[7][8]

Protocol 1: Analytical Characterization by HPLC

This protocol is adapted from methods used to differentiate MDMA from its regioisomers.[7]

- Objective: To determine the purity and retention time of N-Methyl Homarylamine hydrochloride.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.



- Materials:
 - N-Methyl Homarylamine hydrochloride reference standard.
 - HPLC-grade methanol and water.
 - Phosphoric acid.
 - C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Methodology:
 - Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of methanol and a pH 3 phosphate buffer. The exact ratio (e.g., 30:70 methanol:buffer) should be optimized for best peak shape and resolution.
 - Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Column Temperature: 25°C.
 - Detection Wavelength: 288 nm (secondary peak) and 237 nm (primary peak).
 - Analysis: Inject the standard solution and record the chromatogram. The retention time is a key identifier, and the peak area can be used to assess purity against other absorbing species.

Protocol 2: Melting Point Determination

- Objective: To determine the melting range of the crystalline solid.
- Instrumentation: Digital melting point apparatus.

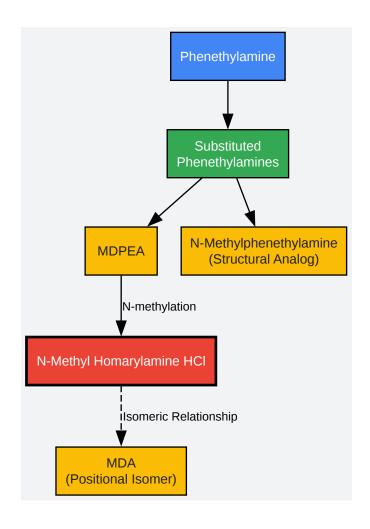


- · Materials:
 - N-Methyl Homarylamine hydrochloride, dried.
 - Capillary tubes.
- Methodology:
 - Sample Preparation: Finely crush a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm.
 - Measurement: Place the capillary tube in the melting point apparatus.
 - Heating: Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point.
 - Observation: Record the temperature at which the substance first begins to melt (onset)
 and the temperature at which it becomes completely liquid (clear point). This range is the
 melting point.

Visualized Workflows and Relationships Logical Relationship Diagram

This diagram illustrates the structural relationship of **N-Methyl Homarylamine hydrochloride** to its parent class and other relevant analogs.





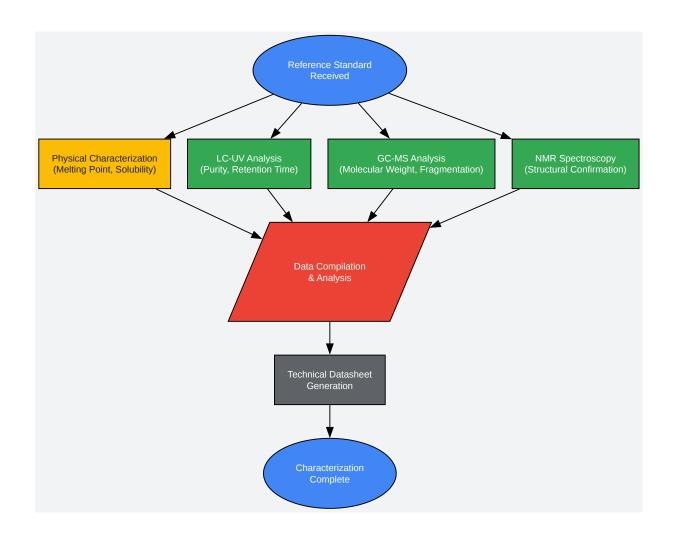
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Caption: Structural hierarchy of N-Methyl Homarylamine HCl.

Experimental Workflow Diagram

This workflow outlines a typical process for the comprehensive identification and characterization of a research chemical like **N-Methyl Homarylamine hydrochloride**.





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- To cite this document: BenchChem. [N-Methyl Homarylamine hydrochloride basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163423#n-methyl-homarylamine-hydrochloride-basic-properties]

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